5-Chloropyrazine-2,3-dicarbonitrile

CAS No.: 72111-57-0

Cat. No.: VC7996549

Molecular Formula: C6HClN4

Molecular Weight: 164.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72111-57-0 |

|---|---|

| Molecular Formula | C6HClN4 |

| Molecular Weight | 164.55 g/mol |

| IUPAC Name | 5-chloropyrazine-2,3-dicarbonitrile |

| Standard InChI | InChI=1S/C6HClN4/c7-6-3-10-4(1-8)5(2-9)11-6/h3H |

| Standard InChI Key | XMUYZFOAVMMUNE-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(C(=N1)C#N)C#N)Cl |

| Canonical SMILES | C1=C(N=C(C(=N1)C#N)C#N)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

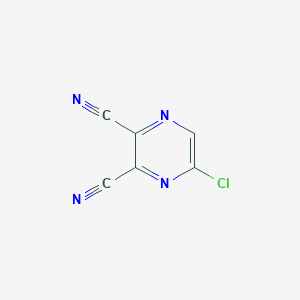

The compound’s core consists of a six-membered pyrazine ring (C₄H₄N₂) with substituents at positions 2, 3, and 5. The chlorine atom occupies position 5, while cyano groups (-C≡N) are attached to positions 2 and 3 (Figure 1). This arrangement creates a planar, electron-deficient aromatic system, which influences reactivity and intermolecular interactions .

Molecular Formula: C₆HClN₄

Molecular Weight: 180.56 g/mol (calculated from atomic masses)

IUPAC Name: 5-Chloropyrazine-2,3-dicarbonitrile

Spectral Signatures

While direct spectroscopic data for 5-chloropyrazine-2,3-dicarbonitrile are unavailable, related pyrazine-dicarbonitriles exhibit distinct spectral patterns:

-

¹H NMR: Pyrazine protons typically resonate at δ 8.5–9.5 ppm due to electron withdrawal by cyano groups .

-

¹³C NMR: Cyano carbons appear at δ 115–120 ppm, while pyrazine ring carbons range from δ 140–160 ppm .

-

IR Spectroscopy: Strong -C≡N stretches near 2240 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .

Synthesis and Characterization

Synthetic Pathways

The synthesis of pyrazine-dicarbonitriles generally involves nucleophilic substitution or condensation reactions. For 5-chloropyrazine-2,3-dicarbonitrile, plausible routes include:

Chlorination of Pyrazine Precursors

Aminodehalogenation reactions, as demonstrated for 3-chloropyrazine-2-carboxamide derivatives, could be adapted. Microwave-assisted synthesis in methanol with pyridine as a base achieves higher yields (70% average) compared to conventional heating (24–50%) .

Representative Reaction:

Cyanation of Chloropyrazines

Direct cyanation using CuCN or Pd-catalyzed cross-couplings may introduce nitrile groups. For example, 3-amino-5-chloropyrazine-2,6-dicarbonitrile is synthesized via partial hydrolysis of nitriles under controlled pH .

Crystallographic and Hirshfeld Analysis

X-ray diffraction studies of analogous compounds (e.g., 5-(2-methoxy-4-propenylphenoxy)pyrazine-2,3-dicarbonitrile) reveal planar pyrazine rings with intermolecular C-H···N hydrogen bonds stabilizing the crystal lattice . Hirshfeld surface analysis quantifies intermolecular interactions, showing 40–50% contribution from H···N/N···H contacts .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value/Description | Source Compound |

|---|---|---|

| Melting Point | 139–140°C (estimated) | Analog |

| LogP | 1.04–1.56 | Similar structures |

| Aqueous Solubility | Low (logS ≈ -3.2) | Predicted via ALIENS |

Reactivity Profile

-

Nucleophilic Substitution: Chlorine at position 5 is susceptible to displacement by amines, alkoxides, or thiols .

-

Cyano Group Reactivity: May undergo hydrolysis to carboxamides under acidic/basic conditions .

Biological Activity and Applications

| Compound | MIC (µM) vs M. tuberculosis | Cytotoxicity (CC₅₀, µM) | Selectivity Index |

|---|---|---|---|

| 3-Benzylaminopyrazine-2-carboxamide | 1.56 | ≥500 | >320 |

| 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | 12.5 | ≥500 | 40 |

| Pyrazinamide (control) | 12.5 | ≥500 | 40 |

The chloro and cyano groups enhance membrane permeability and target engagement, though cytotoxicity remains a concern .

Material Science Applications

Pyrazine-dicarbonitriles serve as ligands in coordination polymers. Their electron-withdrawing groups facilitate π-π stacking and charge transport, making them candidates for organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume